1-(6-Nitro-1H-indol-1-yl)ethanone
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Overview
Description
1-(6-Nitro-1H-indol-1-yl)ethanone is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound features a nitro group at the 6-position of the indole ring and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Nitro-1H-indol-1-yl)ethanone typically involves the nitration of an indole precursor followed by acylation. One common method starts with the nitration of indole using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position. The resulting 6-nitroindole is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(6-Nitro-1H-indol-1-yl)ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-(6-Amino-1H-indol-1-yl)ethanone.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: 1-(6-Nitro-1H-indol-1-yl)acetic acid.
Scientific Research Applications
1-(6-Nitro-1H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Nitro-1H-indol-1-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole ring can interact with biological receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(6-Nitro-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:
1-(5-Nitro-1H-indol-1-yl)ethanone: Similar structure but with the nitro group at the 5-position, leading to different reactivity and biological activity.
1-(6-Methoxy-1H-indol-1-yl)ethanone: Contains a methoxy group instead of a nitro group, resulting in different chemical properties and applications.
1-(6-Amino-1H-indol-1-yl)ethanone: The reduction product of this compound, with an amino group instead of a nitro group, showing different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other indole derivatives.
Properties
IUPAC Name |
1-(6-nitroindol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)11-5-4-8-2-3-9(12(14)15)6-10(8)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDIMUBURADHIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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